4-(Cyclobutylamino)butan-2-ol

Physicochemical Property Ionization Constant Cycloalkylamine Basicity

Select 4-(Cyclobutylamino)butan-2-ol for its conformationally restricted cyclobutyl scaffold that delivers a unique puckered geometry and elevated basicity (pKa ~11.0) critical for optimizing CNS target engagement. Unlike generic cyclopropyl or cyclopentyl analogs, this building block's distinct protonation profile and metabolic stability reduce off-target effects and improve batch-to-batch consistency with NLT 98% purity and full analytical documentation, minimizing in-house purification for reliable high-throughput screening.

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
Cat. No. B13013103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclobutylamino)butan-2-ol
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCC(CCNC1CCC1)O
InChIInChI=1S/C8H17NO/c1-7(10)5-6-9-8-3-2-4-8/h7-10H,2-6H2,1H3
InChIKeySHYYHWDWRSCICZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Cyclobutylamino)butan-2-ol (CAS 1339689-44-9): Structural and Physicochemical Baseline for Procurement Evaluation


4-(Cyclobutylamino)butan-2-ol is a chiral amino alcohol (C8H17NO, MW 143.23) featuring a cyclobutylamino moiety linked to a butan-2-ol backbone [1]. Its computed XLogP3-AA is 1.4, with a topological polar surface area (TPSA) of 32.3 Ų, two hydrogen bond donors, and two hydrogen bond acceptors [1]. As a research chemical building block, it is supplied with a purity of NLT 98% and comes with full analytical documentation, including MSDS, NMR, HPLC, and LC-MS . This compound serves as a conformationally restricted scaffold for medicinal chemistry and synthetic applications [REFS-1, REFS-2].

Why 4-(Cyclobutylamino)butan-2-ol Cannot Be Replaced by Other Cycloalkylamino Alcohols


The specific ring size of the cycloalkyl moiety in amino alcohols dictates key properties such as basicity, lipophilicity, and metabolic stability. Generic substitution across cyclopropyl, cyclobutyl, cyclopentyl, and cyclohexyl analogs is not feasible due to quantifiable differences in ionization constants (pKa) and steric profiles [1]. For instance, cyclobutylamines exhibit higher basicity (pKa ~11.0) compared to cyclopropyl- and cyclopentyl-amines (pKa ~10.6) [1]. Furthermore, the cyclobutyl group imparts a unique puckered conformation, which can lead to distinct target-binding interactions and physicochemical properties that broad-range substitutions cannot replicate [REFS-1, REFS-2].

Quantifiable Differentiation Evidence for 4-(Cyclobutylamino)butan-2-ol vs. Closest Analogs


Comparative Basicity (pKa) of Cyclobutylamine Scaffold vs. Other Cycloalkylamines

The ionization constant of the amine group is a critical determinant of solubility, permeability, and target engagement. The cyclobutylamine moiety in the target compound confers a higher pKa compared to those of its cyclopropyl- and cyclopentyl-containing analogs, as established by classic physical organic studies. This elevated basicity directly influences the compound's protonation state at physiological pH, affecting its bioavailability and binding affinity [1].

Physicochemical Property Ionization Constant Cycloalkylamine Basicity

Supplier-Specified Purity and Analytical Documentation Level

Procurement decisions often hinge on the availability of robust analytical characterization. The target compound is offered with a guaranteed purity of NLT 98%, accompanied by comprehensive analytical documentation including MSDS, NMR, HPLC, and LC-MS . In contrast, a close analog, 4-(cyclopentylamino)butan-2-ol (CAS 1343663-21-7), is typically supplied at a lower purity specification of 95% . A 3% higher purity threshold can be significant for applications requiring high batch-to-batch consistency, such as sensitive biological assays or where impurities must be carefully controlled.

Quality Control Analytical Characterization Procurement Specification

Conformational Constraint: Impact of Cyclobutane Ring Puckering on Molecular Topology

The cyclobutane ring is not planar but adopts a puckered conformation with a dihedral angle of approximately 30°, reducing torsional strain [1]. This conformational constraint restricts the spatial orientation of the attached amino alcohol side chain, offering a more rigid pharmacophore compared to the more flexible cyclopentyl or acyclic alkylamine analogs. This inherent pre-organization can reduce the entropic penalty upon target binding, a feature not achievable with saturated open-chain or larger ring analogs [REFS-1, REFS-2].

Conformational Analysis Molecular Rigidity Drug Design

Predicted Metabolic Stability Advantage of the Cyclobutyl Group over the Cyclopropyl Group

Cycloalkyl ring size is a key determinant of metabolic fate. Studies on fentanyl analog metabolism in human hepatocytes show that while the cyclopropyl ring can be resistant to oxidation (with the normetabolite covering 82% of total metabolic peak area), cyclobutyl analogs present a distinct metabolic profile that avoids the high reactivity of cyclopropyl radical intermediates [1]. The cyclobutyl group also demonstrates increased metabolic stability relative to larger, more lipophilic rings (cyclopentyl, cyclohexyl) that are susceptible to cytochrome P450-mediated oxidation [REFS-1, REFS-2]. This positions the cyclobutyl scaffold as a balanced option between metabolic softness and excessive stability, offering a tunable clearance profile.

Metabolic Stability ADME Cycloalkyl Ring Metabolism

Optimal Application Scenarios for 4-(Cyclobutylamino)butan-2-ol Based on Differentiation Evidence


Medicinal Chemistry Programs Requiring Defined Protonation States for CNS or Ion-Channel Targets

The elevated basicity (pKa ~11.0) of the cyclobutylamine moiety [1] ensures a distinct protonation profile at physiological pH compared to cyclopropyl- or cyclopentyl-amino analogs. This property is crucial for optimizing interactions with CNS targets where protonated amines are essential for receptor binding, and where fine-tuning pKa can improve target engagement and reduce off-target effects. Procure this compound when ionization-dependent potency is a critical optimization parameter.

Synthesis of Conformationally Restricted Bioactive Molecules and Chiral Ligands

The puckered conformation of the cyclobutane ring reduces conformational entropy [REFS-1, REFS-2], providing a more rigid scaffold for drug design. This makes 4-(Cyclobutylamino)butan-2-ol an ideal building block for synthesizing conformationally locked analogs of flexible lead compounds, particularly in programs aiming to improve binding affinity and selectivity through pre-organization of the pharmacophore.

High-Reproducibility Biological Assays and In Vivo Studies

The guaranteed purity of NLT 98% and comprehensive analytical documentation (NMR, HPLC, LC-MS) [1] ensure batch-to-batch consistency, which is critical for generating reliable biological data. This level of quality control exceeds that of the 95% purity offered for the cyclopentyl analog, reducing the risk of impurity-driven false positives and minimizing the need for additional in-house purification, thus optimizing procurement for high-throughput screening and in vivo pharmacology.

Pharmacokinetic Optimization and Metabolite Identification Studies

The cyclobutyl group's distinct metabolic fate, avoiding both the extensive ring oxidation of larger rings and the radical intermediate formation seen with cyclopropyl analogs [1], makes this compound a valuable probe for ADME studies. It is particularly useful when investigating the metabolic stability of cycloalkyl-containing drug candidates, allowing researchers to directly compare the cyclobutyl scaffold's pharmacokinetic profile against other cycloalkyl series in a controlled manner.

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